molecular formula C12H12N4O3S B7740316 Benzyl [(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate

Benzyl [(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate

Cat. No.: B7740316
M. Wt: 292.32 g/mol
InChI Key: WMSNTBKZKIFHHK-UHFFFAOYSA-N
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Description

Benzyl [(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate is a heterocyclic compound featuring a 1,2,4-triazin-3-thione core. The triazinone-thione moiety is known for its role in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications.

Properties

IUPAC Name

benzyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c17-9(19-7-8-4-2-1-3-5-8)6-13-10-11(18)14-12(20)16-15-10/h1-5H,6-7H2,(H,13,15)(H2,14,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSNTBKZKIFHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC2=NNC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl [(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetate (target compound) with structurally related derivatives, focusing on molecular features, substituents, and inferred properties.

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Functional Group Impact
This compound - C₁₂H₁₁N₅O₃S* ~329.3* Benzyl ester, thioxo-triazinone High lipophilicity (ester); potential thiol-mediated reactivity
2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetamide 307524-95-4 C₅H₇N₅O₃ 185.14 Acetamide, dioxo-triazinone Polar (amide); lower molecular weight may enhance solubility
BENZYL ((3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)THIO)ACETATE - C₁₂H₁₁N₃O₄S 305.3 Thioether, dioxo-triazinone Thioether group may alter redox stability vs. thioxo
2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoic acid 91511-34-1 C₁₀H₇N₃O₃S 249.25 Benzoic acid, thioxo-triazinone Carboxylic acid enhances polarity and potential for salt formation
Ethyl 4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate 459193-88-5 C₁₃H₁₄N₄O₃ 274.28 Ethyl ester, methyl-triazinone Methyl substitution may reduce steric hindrance vs. benzyl

Notes:

  • Molecular Weight & Lipophilicity: The target compound’s benzyl ester group increases molecular weight (~329.3*) compared to simpler analogs like the acetamide derivative (185.14) . This suggests superior membrane permeability but possible challenges in aqueous solubility.
  • Functional Group Variations:
    • Thioxo vs. Dioxo: The thioxo (C=S) group in the target compound and CAS 91511-34-1 may confer distinct reactivity (e.g., nucleophilic thiol interactions) compared to dioxo (C=O) derivatives like CAS 307524-95-4 .
    • Ester vs. Acid/Amide: Benzyl/ethyl esters (target compound, CAS 459193-88-5) are more lipophilic than carboxylic acids (CAS 91511-34-1) or amides (CAS 307524-95-4), influencing bioavailability .

Research Findings and Structural Insights

  • Synthetic Accessibility: The benzyl ester group in the target compound can be synthesized via nucleophilic substitution or esterification, similar to methods described for methyl benzoate-triazine derivatives in .
  • Stability Considerations: Thioxo-triazinones (e.g., target compound) may exhibit lower oxidative stability than dioxo analogs, requiring inert storage conditions .
  • Pharmacophore Potential: The triazinone-thione core is a validated pharmacophore in antimicrobial agents, as seen in CAS 568570-10-5 (propanoic acid derivative) .

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